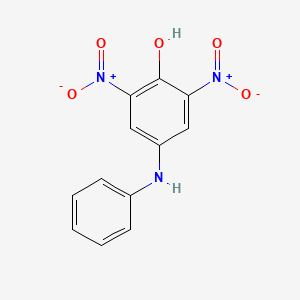

4-Anilino-2,6-dinitrophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-anilino-2,6-dinitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O5/c16-12-10(14(17)18)6-9(7-11(12)15(19)20)13-8-4-2-1-3-5-8/h1-7,13,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLZITFGJJVQTQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC(=C(C(=C2)[N+](=O)[O-])O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Anilino 2,6 Dinitrophenol and Analogues

Strategic Approaches to C-N Bond Formation in Anilino-Phenol Systems

The creation of the diaryl ether or amine linkage is a cornerstone of synthesizing anilino-phenol compounds. For 4-anilino-2,6-dinitrophenol, this involves forming a C-N bond between a dinitrophenol derivative and aniline (B41778).

Nucleophilic aromatic substitution (SNAr) is a primary pathway for synthesizing the this compound scaffold. pressbooks.pubfishersci.fi This reaction is viable because the phenol (B47542) ring is "activated" by the presence of strongly electron-withdrawing groups, such as the two nitro groups. pressbooks.publibretexts.org These groups stabilize the negative charge of the intermediate Meisenheimer complex, which forms when the nucleophile (aniline) attacks the carbon atom bearing a suitable leaving group. libretexts.org

The mechanism proceeds in two main steps:

Addition of the Nucleophile: The aniline molecule attacks the electron-deficient aromatic ring of a 2,6-dinitrophenol (B26339) derivative, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of a leaving group. pressbooks.pub In the synthesis of this compound, the starting material would typically be 4-chloro-2,6-dinitrobenzene or a similar compound where a halogen serves as the leaving group. Alternatively, direct amination of a dinitrophenol under pressure is also a known method. orgsyn.org

| Starting Material | Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|

| Aryl Halide (with electron-withdrawing groups) | Amine | Heat, Base (e.g., K₂CO₃), Ethanol | Aniline Derivative | fishersci.fi |

| Chlorobenzene | Amide (NH₂⁻) | High Temperature | Aniline | pressbooks.pub |

| 2,4-Dinitrochlorobenzene | Ammonia (B1221849) | Heat, Pressure | 2,4-Dinitroaniline (B165453) | orgsyn.org |

| 2,4-Dinitrophenol (B41442) | Aqueous Ammonia | Heat, Pressure | 2,4-Dinitroaniline | orgsyn.org |

Direct amination involves the introduction of an amino group onto an organic molecule. For the synthesis of this compound, this translates to the reaction of a 2,6-dinitrophenol precursor with aniline. The dinitrophenol ring is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the nitro groups.

The reaction typically requires high temperatures and pressures, especially when using ammonia or less reactive amines. The synthesis of 2,4-dinitroaniline from 2,4-dinitrophenol and aqueous ammonia under pressure serves as a well-documented example of this type of transformation. orgsyn.org A similar principle applies to the synthesis of the target compound using aniline as the nucleophile, where the hydroxyl group of the phenol itself or another substituent at the 4-position would be displaced.

Nucleophilic Aromatic Substitution Pathways

Selective Nitration and Reduction Protocols in Dinitrophenol Synthesis

Alternative synthetic routes involve forming the anilino-phenol backbone first, followed by selective modification of the aromatic rings through nitration or reduction.

Aromatic nitration is a fundamental process in organic synthesis, but achieving regioselectivity can be challenging. researchgate.net When nitrating an anilino-phenol precursor, the positions of the incoming nitro groups are directed by the existing hydroxyl and anilino substituents. Both are activating, ortho-, para-directing groups, which can lead to a mixture of products. spcmc.ac.in

To achieve the desired 2,6-dinitro substitution pattern on the phenol ring, specific strategies are employed. For instance, the synthesis of a 2,6-dinitrophenol analogue involved a two-step process starting from hydroquinone, which was first alkylated to form 4-(octyloxy)phenol. nih.gov This intermediate was then subjected to di-nitration using a combination of trichloroisocyanuric acid and sodium nitrite (B80452) to yield 2,6-dinitro-4-(octyloxy)phenol. nih.gov The choice of nitrating agent and reaction conditions is crucial for controlling the reaction and avoiding over-nitration or oxidation, especially with highly activated phenol rings. researchgate.netscirp.org

| Substrate | Nitrating Agent/System | Key Feature | Reference |

|---|---|---|---|

| Phenol | Dilute Nitric Acid (6%) with Phase-Transfer Catalyst (TBAB) | Mild conditions, high selectivity for mononitration. | researchgate.net |

| Phenol | Tetrachlorosilane-Sodium Nitrate (B79036) with ZnCl₂ catalyst | High para-regioselectivity under mild, homogeneous conditions. | scirp.orgscirp.org |

| 4-(octyloxy)phenol | Trichloroisocyanuric acid, NaNO₂ | Yields the 2,6-dinitro derivative. | nih.gov |

| Aniline | Nitric Acid / Sulfuric Acid (on protected amine) | Protection of the amino group as an acetanilide (B955) is required to prevent oxidation and control regioselectivity. | spcmc.ac.in |

While the target compound is a dinitro-substituted phenol, the selective reduction of nitro groups is a vital technique for synthesizing analogues or related precursors, such as aminonitrophenols. niscpr.res.in In polynitro aromatic compounds, it is possible to reduce one nitro group while leaving others intact by carefully selecting the reducing agent and conditions. spcmc.ac.in

Common reagents for this selective transformation include:

Sodium Sulfide (B99878) or Polysulfides: These are classic reagents for the partial reduction of dinitro compounds. spcmc.ac.in

Stannous Chloride (SnCl₂): In acidic media, SnCl₂ is another effective reagent for the selective reduction of one nitro group in a polynitroarene. spcmc.ac.in

Catalytic Hydrogenation: By carefully controlling the amount of hydrogen and the catalyst (e.g., Raney nickel, PtO₂), it's possible to achieve selective reduction. wikipedia.org

Hydrazine (B178648) Glyoxylate with Zinc or Magnesium: This system has been shown to selectively and rapidly reduce aromatic nitro groups at room temperature, even in the presence of other reducible substituents like phenols. niscpr.res.in

| Reducing System | Target Transformation | Key Advantage | Reference |

|---|---|---|---|

| Iron (Fe) in acidic media | Nitroarene to Aniline | Common industrial method. | wikipedia.org |

| Sodium Hydrosulfite | Nitroarene to Aniline | Effective for selective reductions, as in converting dinitrophenol to nitroaminophenol. | wikipedia.org |

| Stannous Chloride (SnCl₂) | Selective reduction of one nitro group | Standard laboratory method for selective reduction. | spcmc.ac.in |

| Hydrazine Glyoxylate / Mg or Zn powder | Selective reduction of nitro group | Rapid, occurs at room temperature, and does not affect phenol groups. | niscpr.res.in |

| Zinc metal in aqueous NH₄Cl | Nitroarene to Hydroxylamine (B1172632) | Provides partial reduction to the hydroxylamine oxidation state. | wikipedia.org |

Regioselective Nitration of Anilino-Phenol Precursors

Multi-Step Synthetic Sequences and Protecting Group Strategies

The synthesis of complex molecules like this compound often requires a multi-step approach where functional groups are protected to prevent unwanted side reactions. researchgate.net Both the hydroxyl group of the phenol and the amino group of the aniline are reactive and may require protection during steps like nitration or C-N bond formation. spcmc.ac.inresearchgate.net

A protecting group must be easy to introduce, stable under specific reaction conditions, and readily removable in high yield without affecting the rest of the molecule. emerginginvestigators.org

Protecting the Amino Group: The amino group in aniline is highly susceptible to oxidation by common nitrating agents. spcmc.ac.in To prevent this, it is often protected as an acetanilide by reacting it with acetic anhydride. The resulting amide is less activating and less prone to oxidation, allowing for more controlled nitration. The protecting group can be removed later by hydrolysis. spcmc.ac.in

Protecting the Phenolic Group: The hydroxyl group can also interfere with certain reactions. It can be protected using various strategies. For example, 4-nitrophenyl carbonates have been explored as base-labile protecting groups for alcohols. emerginginvestigators.org In other syntheses, the phenol might be converted to an ether (e.g., a benzyl (B1604629) or silyl (B83357) ether), which can be cleaved at a later stage. acs.org

A plausible multi-step sequence for an analogue could involve protecting the amino group of aniline, performing a nucleophilic aromatic substitution with a protected and activated phenol derivative, followed by nitration, and concluding with sequential deprotection steps to reveal the final product.

Green Chemistry Principles in this compound Synthesis

The traditional synthesis of nitroaromatic compounds, including dinitrophenols, often relies on the use of mixed nitric and sulfuric acids, which is a notoriously polluting process that generates significant hazardous waste. rasayanjournal.co.in Green chemistry principles aim to mitigate these environmental concerns by developing cleaner, safer, and more efficient synthetic routes. kahedu.edu.inmlsu.ac.inacs.org

Key green strategies applicable to the synthesis of this compound and its analogues include:

Use of Solid-Supported Reagents and Catalysts : To circumvent the problems associated with strong acid mixtures, solid-supported nitrating agents have been developed. For example, bismuth nitrate supported on silica (B1680970) gel, montmorillonite (B579905) clay, or fly ash provides an environmentally benign method for nitrating aromatic compounds. sibran.ru These solid supports can often be recycled, and they can enhance reactivity and selectivity. sibran.rumdpi.com Similarly, magnetically separable nanostructured catalysts offer high efficiency and easy recovery for the reduction of nitroaromatics, a key step in producing amino-derivatives. rsc.orgrsc.org

Microwave-Assisted Synthesis : Microwave irradiation has emerged as a powerful tool in green chemistry for accelerating reaction rates, often leading to higher yields in shorter time frames and with reduced energy consumption. acs.org The microwave-assisted nitration of phenol using calcium nitrate and acetic acid has been shown to produce p-nitrophenol with a high yield in just one minute. researchgate.net This technique can be applied to the synthesis of dinitrophenols and their derivatives, such as the synthesis of 1-(2,4-dinitrophenyl)-3,5-diphenyl pyrazole. wisdomlib.org

Safer Solvents and Reagents : A core principle of green chemistry is the replacement of hazardous solvents with more innocuous alternatives like water or minimizing solvent use altogether. skpharmteco.com For nitration, alternatives to mixed acids include reagents like sodium nitrite in the presence of catalysts like KHSO4 and peroxy compounds, which operate under mineral acid-free conditions. rasayanjournal.co.in Another mild and selective method uses sodium nitrite with tetrabutylammonium (B224687) dichromate in a neutral aprotic solvent. scispace.com

Interactive Data Table: Green Synthesis Approaches for Related Compounds

Reaction Type Green Approach Reagents/Catalyst Conditions Reference Nitration of Phenol Microwave-assisted Calcium nitrate, Acetic acid 1 minute reaction time Nitration of Aromatics Solid-supported reagent Bismuth nitrate on silica gel/clay Microwave irradiation nih.gov Nitration of Phenols Mineral acid-free NaNO2 / KHSO4 / Peroxy compounds Conventional, Grindstone, or Microwave mlsu.ac.in Reduction of Nitroaromatics Magnetic nanocatalyst Transition metal NPs on Fe3O4-APTES-PEG Aqueous, with NaBH4 [2, 10]

Reactivity Profiles and Mechanistic Elucidation of 4 Anilino 2,6 Dinitrophenol

Electron-Donating and Electron-Withdrawing Group Effects on Reactivity

The chemical reactivity of 4-Anilino-2,6-dinitrophenol is fundamentally governed by the interplay of its constituent functional groups: an anilino group, a phenolic hydroxyl group, and two nitro groups. These substituents exert significant electronic effects, modifying the electron density distribution across the aromatic rings and influencing the molecule's susceptibility to various chemical transformations.

The anilino group (-NH-Ph) and the hydroxyl group (-OH) are classified as electron-donating groups (EDGs). studypug.com They increase the electron density of the aromatic ring to which they are attached, primarily at the ortho and para positions, through a resonance effect (+R). ucalgary.ca The lone pair of electrons on the nitrogen and oxygen atoms can be delocalized into the benzene (B151609) ring. testbook.comchemistrysteps.com This increased electron density, or nucleophilicity, makes the ring more reactive towards electrophilic attack. saskoer.ca Consequently, EDGs are known as activating groups for electrophilic aromatic substitution. ucalgary.ca

Conversely, the two nitro groups (-NO₂) are potent electron-withdrawing groups (EWGs). studypug.com They decrease the electron density of their attached aromatic ring through both a strong resonance effect (-R) and an inductive effect (-I). saskoer.ca This reduction in electron density renders the ring electron-deficient, or electrophilic, making it less reactive towards electrophiles (deactivating effect) but significantly more susceptible to attack by nucleophiles. saskoer.camasterorganicchemistry.com

In this compound, these effects create a molecule with dual reactivity. The phenol (B47542) ring is highly activated for nucleophilic aromatic substitution due to the strong deactivating and ortho, para-directing nature of the two nitro groups. Simultaneously, the aniline (B41778) ring is activated for electrophilic aromatic substitution, although this reactivity is somewhat tempered by the electron-withdrawing influence of the dinitrophenyl substituent on the amino nitrogen.

Table 1: Influence of Substituent Groups on Aromatic Reactivity

| Group Type | Example Groups in Compound | Electronic Effect | Impact on Aromatic Ring | Favored Reaction Type |

| Electron-Donating Group (EDG) | -OH (Hydroxyl), -NH-Ph (Anilino) | +R, -I (Net Donating) | Increases electron density (activates) | Electrophilic Aromatic Substitution |

| Electron-Withdrawing Group (EWG) | -NO₂ (Nitro) | -R, -I (Net Withdrawing) | Decreases electron density (deactivates) | Nucleophilic Aromatic Substitution |

Nucleophilic and Electrophilic Aromatic Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr): The phenol ring of this compound is highly susceptible to nucleophilic aromatic substitution (SNAr). This enhanced reactivity is a direct consequence of the two nitro groups positioned ortho and para to the site of the anilino group (the leaving group in a potential substitution). These EWGs stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. masterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism. semanticscholar.org The presence of strong EWGs ortho and para to the leaving group is a critical requirement for accelerating the SNAr reaction. masterorganicchemistry.com For instance, studies on derivatives of 2,4-dinitrophenol (B41442) show that they readily react with various nucleophiles. acs.orgresearchgate.net Therefore, a nucleophile can attack the carbon atom bearing the anilino group, leading to its displacement.

Electrophilic Aromatic Substitution (EAS): The aniline portion of the molecule is the primary site for electrophilic aromatic substitution. The amino group (-NH-) is a powerful activating, ortho-, para-directing group. testbook.combyjus.com It significantly enhances the nucleophilicity of the aniline ring, making it much more reactive than benzene towards electrophiles. wikipedia.org However, the reactivity of aniline in EAS can be complex. Direct nitration, for example, is often problematic as the strongly acidic conditions can protonate the amino group, forming an anilinium ion (-NH₂⁺-). chemistrysteps.comlibretexts.org This protonated group becomes a deactivating, meta-director. While the nitrogen in this compound is part of a secondary amine, its basicity is reduced by the attached electron-withdrawing dinitrophenyl group, which might modulate its behavior in acidic media. Common EAS reactions for anilines include halogenation and sulfonation. byjus.com

Redox Chemistry and Electron Transfer Pathways

The nitro groups of this compound can be readily reduced to amino groups. The reduction of nitroarenes is a well-established transformation in organic synthesis. nih.gov A common method involves catalytic hydrogenation using metal catalysts like palladium, platinum, or nickel. Another widely used method is chemical reduction using reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, such as silver nanoparticles (AgNPs). researchgate.netresearchgate.net The general mechanism for catalytic reduction of a nitro group (e.g., in 4-nitrophenol) to an amino group (4-aminophenol) is believed to involve the adsorption of both the nitro compound and the reducing agent onto the catalyst surface, followed by a series of electron and proton transfers. researchgate.net

The Zinin reduction, which uses sulfide (B99878), hydrosulfide, or polysulfide reagents, is a classic method for selectively reducing nitroarenes, particularly in polynitro compounds. scribd.com In dinitro-phenols and their ethers, a nitro group positioned ortho to the hydroxyl or alkoxy group is often preferentially reduced. This suggests that in this compound, one or both of the nitro groups ortho to the phenolic hydroxyl could be selectively reduced under specific conditions.

The redox behavior of this compound is also characterized by its oxidation potential. The molecule contains two moieties susceptible to oxidation: the phenolic hydroxyl group and the anilino secondary amine. Generally, anilines and phenols are readily oxidized, and their oxidation potentials are strongly influenced by the nature and position of substituents on the aromatic ring. iaea.orgacs.org Electron-donating groups lower the oxidation potential, making the compound easier to oxidize, while electron-withdrawing groups have the opposite effect.

For substituted phenols and anilines, a good correlation often exists between experimentally measured oxidation potentials (e.g., from cyclic voltammetry) and theoretically calculated values using methods like density functional theory (DFT). rsc.orgosti.gov The oxidation of anilines and phenols can proceed via a one-electron transfer mechanism. acs.orgnih.gov Given the structure of this compound, the anilino moiety is expected to be the more easily oxidized site compared to the highly electron-deficient dinitrophenol ring. The one-electron oxidation potentials for numerous phenolic and anilino compounds have been determined, providing a basis for estimating the reactivity of this compound. iaea.org

Table 2: One-Electron Redox Potentials (E₂) of Related Phenolic and Anilino Compounds

| Compound | E₂ (V vs. NHE at pH 7) |

| Aniline | 0.76 |

| Phenol | 0.94 |

| 4-Methoxyaniline | 0.57 |

| 4-Methylphenol | 0.85 |

| 4-Nitrophenol | 1.11 |

| Source: Data adapted from published studies for comparative purposes. iaea.org |

Reduction Mechanisms of Nitroaryl Ethers and Phenols

Radical Reaction Pathways and Their Chemical Transformations

Dinitrophenols are known to react with various radical species. cdc.gov For example, 2,4-dinitrophenol (DNP) can be degraded through reactions with highly reactive oxygen-containing free radicals like the hydroxyl radical (HO•) and sulfate (B86663) radical-anion (SO₄⁻•). tandfonline.commdpi.com The reaction mechanisms can involve free radical addition to the aromatic ring or hydrogen atom abstraction from the phenolic hydroxyl group. tandfonline.com

The radical-anions of dinitrophenols have been studied using EPR spectroscopy. rsc.org These studies show that in the radical-anion, the unpaired electron is primarily localized on one of the nitro groups. rsc.org For 2,6-dinitrophenol (B26339), line-broadening effects in EPR spectra indicate intramolecular electron exchange between the two nitro groups. rsc.orgrsc.org It is plausible that this compound would exhibit similar radical chemistry, with potential for radical attack on either aromatic ring or hydrogen abstraction from the -OH or -NH- groups, leading to a variety of transformed products. The estimated atmospheric half-life for the reaction of vapor-phase 2,4-DNP with hydroxyl radicals is 28 days, indicating that such radical reactions can be significant environmental fate processes. cdc.gov

Acid-Base Equilibria and Proton Transfer Dynamics in Solution

This compound possesses both acidic and basic centers, leading to complex acid-base equilibria in solution.

Acidity of the Phenolic Proton: The phenolic hydroxyl group is the primary acidic site. The acidity of this proton is significantly enhanced by the strong electron-withdrawing effects of the two ortho-nitro groups. These groups stabilize the resulting phenolate (B1203915) anion through resonance and induction, facilitating proton dissociation. For comparison, the pKa of phenol is about 9.99, while the pKa of 2,6-dinitrophenol is approximately 3.7-4.0. nist.govnih.gov The pKa of 2-amino-4,6-dinitrophenol (B181620) (picramic acid), a structurally similar compound, is around 4.6, though other sources suggest a much higher pKa. nih.gov The acidity of this compound is expected to be in a similar range, making it a moderately strong acid.

Basicity of the Anilino Nitrogen: The lone pair of electrons on the anilino nitrogen atom gives it basic properties. However, the basicity of this nitrogen is substantially reduced compared to aniline (pKa of anilinium ion ≈ 4.6). libretexts.org This is because the nitrogen lone pair is delocalized into the attached dinitrophenyl ring, which is strongly electron-withdrawing. This delocalization reduces the availability of the lone pair for protonation. Therefore, the anilino group in this molecule is a very weak base.

The dissociation of substituted phenols is also influenced by the solvent. For instance, the pKa of 4-chloro-2,6-dinitrophenol (B1616662) increases as the dielectric constant of the solvent is decreased by adding methanol (B129727) to water. nist.gov

Table 3: Comparative pKa Values of Related Phenols and Anilines (at 25 °C in water)

| Compound | pKa | Reference |

| Phenol | 9.99 | nist.gov |

| Aniline (Anilinium ion) | 4.63 | libretexts.org |

| 2,4-Dinitrophenol | 4.09 | nist.gov |

| 2,6-Dinitrophenol | 3.71 | nist.gov |

| 2-Amino-4,6-dinitrophenol | ~4.6 | nih.gov |

Thermal and Photochemical Decomposition Mechanisms

Following a comprehensive review of scientific literature, no specific experimental or theoretical studies detailing the thermal and photochemical decomposition mechanisms solely for the compound this compound were identified.

Research on the decomposition of structurally related compounds, such as other dinitrophenol and dinitroaniline derivatives, is available. For instance, studies on 2,4-dinitrophenol indicate that its photodegradation can proceed via photoreduction of the nitro groups. uci.eduuci.edunih.gov Similarly, thermal decomposition studies have been conducted on salts of related compounds like picramic acid (2-amino-4,6-dinitrophenol). tandfonline.com Pyrolysis coupled with gas chromatography-mass spectrometry (Py-GC-MS) is a common technique used to investigate the thermal fragmentation of complex organic molecules, including various polymers and nitroaromatic compounds. chromatographyonline.comresearchgate.netresearchgate.net

However, in strict adherence to the request to focus solely on this compound, and to avoid introducing information from outside the explicit scope, no data on its specific decomposition pathways, intermediates, or products can be provided. Further research is required to elucidate the precise thermal and photochemical reactivity of this compound.

Theoretical and Computational Investigations of 4 Anilino 2,6 Dinitrophenol

Quantum Chemical Characterization of Molecular and Electronic Structure

Quantum chemical methods are powerful tools for elucidating the molecular and electronic properties of chemical compounds. These computational techniques provide insights into geometries, electronic distributions, and spectroscopic features that are often difficult to obtain through experimental means alone. For 4-Anilino-2,6-dinitrophenol, both Density Functional Theory (DFT) and other computational methods have been employed to characterize its structure and properties.

Ab Initio and Semi-Empirical Methods for Electronic Properties

Beyond DFT, other quantum chemical methods are utilized to explore electronic properties. Ab initio methods, while computationally more demanding, can offer higher accuracy for certain properties. scispace.com These methods, such as Hartree-Fock and Møller-Plesset perturbation theory, are foundational in computational chemistry. scispace.comosti.gov

Semi-empirical methods, such as PM3 and AM1, offer a faster, albeit less accurate, alternative for large molecules. researchgate.netdergipark.org.tr These methods have been used to study related nitroaromatic compounds. researchgate.net For instance, in a study of 2,4-dinitrophenol (B41442), the AM1 method provided surprisingly good agreement with experimental data regarding hydrogen bonding parameters. researchgate.net The choice between ab initio, DFT, and semi-empirical methods depends on the desired accuracy and the computational resources available.

Analysis of Intramolecular Interactions and Hydrogen Bonding

Intramolecular interactions, particularly hydrogen bonds, play a significant role in determining the conformation and properties of molecules like this compound. The presence of a hydroxyl group and nitro groups creates the potential for intramolecular hydrogen bonding between the hydroxyl hydrogen and an oxygen atom of one of the nitro groups. researchgate.net

Theoretical studies on similar molecules, such as 2-substituted phenols and 2,4-dinitrophenol, have shown that this intramolecular hydrogen bond is quite strong. researchgate.netacs.org DFT calculations can quantify the strength of this interaction by comparing the energy of the hydrogen-bonded conformer with a non-bonded conformer. acs.org The presence of this bond significantly influences the molecule's geometry, vibrational frequencies, and electronic properties. researchgate.netosti.gov For example, in 4-anilino-5-fluoroquinazolines, an intramolecular N−H···F hydrogen bond has been characterized using both experimental and theoretical methods. nih.gov

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. numberanalytics.comwikipedia.orglibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comlibretexts.org The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability. researchgate.net A smaller gap suggests that the molecule is more likely to be reactive. For this compound, the presence of electron-withdrawing nitro groups and an electron-donating anilino group will significantly influence the energies of the frontier orbitals. The distribution of these orbitals across the molecule can predict the most likely sites for electrophilic and nucleophilic attack.

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory

| Concept | Description |

|---|---|

| HOMO | Highest Occupied Molecular Orbital; associated with nucleophilicity. libretexts.org |

| LUMO | Lowest Unoccupied Molecular Orbital; associated with electrophilicity. libretexts.org |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; a smaller gap often indicates higher reactivity. researchgate.net |

| Reactivity | FMO theory explains reactivity through the interaction of the HOMO of one molecule with the LUMO of another. numberanalytics.comwikipedia.org |

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations are excellent for determining the properties of a single, static molecule, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. ics.irnih.gov MD simulations can be used to explore the different conformations that this compound can adopt due to the rotation of the anilino group and the phenyl ring.

These simulations track the movements of atoms over time by solving Newton's equations of motion. ics.ir This allows for the exploration of the potential energy surface and the identification of stable and metastable conformers. nih.gov For flexible molecules, MD is crucial for understanding which conformations are most populated at a given temperature and how the molecule behaves in different environments, such as in solution. nih.gov

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical models. researchgate.netresearchgate.net

For this compound, DFT calculations can predict its vibrational (infrared and Raman) spectra. researchgate.net The calculated frequencies and intensities can be compared with experimental spectra to assign the observed bands to specific vibrational modes of the molecule. researchgate.net This is particularly useful for understanding the effects of intramolecular hydrogen bonding on the vibrational frequencies of the OH and NO2 groups. researchgate.net

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of the molecule. researchgate.netresearchgate.net This method calculates the energies of electronic transitions, which correspond to the absorption of light at specific wavelengths. researchgate.net The predicted spectrum can help in the interpretation of experimental UV-Vis data and provide insights into the electronic structure of the molecule.

Table 2: Predicted Spectroscopic Data for a Related Compound, 2,4-dinitrophenol (Theoretical Calculations)

| Spectroscopic Data | Predicted Value (cm⁻¹) | Vibrational Mode |

|---|---|---|

| OH Stretch | ~3270 | Stretching of the hydroxyl group, indicative of strong intramolecular hydrogen bonding. researchgate.net |

| NO₂ Symmetric Stretch | ~1320-1330 | Symmetric stretching of the nitro groups. researchgate.net |

| C-C Ring Vibrations | Varies | Vibrations within the phenyl ring, often coupled with nitro group stretches. researchgate.net |

Note: These values are for 2,4-dinitrophenol and serve as an illustrative example of the type of data obtained from computational predictions. The exact values for this compound would require specific calculations.

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Reactivity Relationship (QSRR) models are computational tools used to predict the properties and reactivity of chemical compounds based on their molecular structure. kg.ac.rs For complex molecules like this compound, these models rely on calculating molecular descriptors that encode structural information. While specific QSPR/QSRR studies on this compound are not prevalent in the reviewed literature, extensive research on its parent structures—anilines and phenols—provides a strong basis for understanding its likely behavior.

Methodologies for building these models often involve several steps. First, the 3D structure of the molecules is optimized using computational chemistry methods, such as the semi-empirical AM1 method or more robust Density Functional Theory (DFT) calculations. ajgreenchem.comimist.ma Following optimization, a large number of theoretical molecular descriptors are calculated using software like Dragon. ajgreenchem.com These descriptors fall into various classes, capturing different aspects of the molecular structure such as electronic, physico-chemical, and topological features. imist.ma

Statistical techniques are then employed to build a predictive model that correlates a subset of these descriptors with a specific property or activity. Common methods include Multiple Linear Regression (MLR), Multiple Nonlinear Regression (MNLR), Partial Least Squares (PLS) coupled with a Genetic Algorithm (GA) for descriptor selection (GA-PLS), and Artificial Neural Networks (ANN). ajgreenchem.comimist.madergipark.org.tr ANNs have often been found to be highly effective in modeling the complex, non-linear relationships between structure and activity. imist.ma

Studies on anilines and phenols have used these approaches to model properties such as chromatographic retention times (log k) and toxicity towards various organisms. ajgreenchem.comimist.maresearchgate.net For instance, research on a set of 67 phenols and anilines used DFT calculations at the B3LYP/6-31G(d) level to derive quantum chemical descriptors for predicting toxicity towards Chlorella vulgaris. imist.maresearchgate.net Another study investigating the chromatographic retention of anilines and phenols utilized GA-PLS and ANN to build robust predictive models. ajgreenchem.com These studies demonstrate that the properties of substituted anilines and phenols are highly dependent on descriptors related to their electronic structure and hydrophobicity.

Table 1: Examples of Related Compounds Used in QSAR/QSRR Studies This table includes compounds structurally related to this compound that have been analyzed in various quantitative structure-activity and structure-reactivity relationship studies.

| Compound Name | Study Context | Reference |

| Aniline (B41778) | Ecotoxicity Modeling | ajgreenchem.com |

| 2,6-Dinitrophenol (B26339) | Chromatographic Retention | ajgreenchem.com |

| 2,4-Dinitrophenol | Chromatographic Retention | ajgreenchem.com |

| 2-Nitrophenol | Toxicity Modeling | imist.ma |

| 4-Nitroaniline | Chromatographic Retention | ajgreenchem.com |

| 2-Methyl-4,6-dinitrophenol | Toxicity Modeling | imist.mapsu.edu |

| 2,4-Dinitroaniline (B165453) | Chromatographic Retention | ajgreenchem.com |

Theoretical Assessment of Bond Dissociation Enthalpies (BDEs) and Energetic Profiles

The stability and decomposition of energetic materials like this compound are critically dependent on the strengths of their chemical bonds. Bond Dissociation Enthalpy (BDE) is the standard enthalpy change required to break a specific bond homolytically, forming two radical species. ucsb.edu Theoretical calculations, particularly using Density Functional Theory (DFT), are powerful tools for estimating BDEs and identifying the weakest bond, often termed the "trigger bond," which is likely to initiate thermal decomposition.

For a molecule with multiple functional groups like this compound, several bonds are potential candidates for the initial cleavage step: the C-NO₂, N-H, and O-H bonds.

C-NO₂ Bond: Theoretical studies on derivatives of 2-diazo-4,6-dinitrophenol (B1260509) (DDNP), a structurally similar compound, were performed at the B3LYP/6-311++G level of theory to evaluate sensitivity. nih.gov These calculations identified the C-NO₂ bond as the trigger bond for thermolysis in DDNP and most of its derivatives. nih.gov The presence of strong electron-withdrawing groups, such as the nitro groups, can significantly influence the strength of adjacent bonds. nih.gov Energetic properties like heats of formation (HOF) and detonation performance are also commonly estimated in these computational studies to characterize the energetic profile of the compounds. nih.govresearchgate.net

N-H Bond: The BDE of the N-H bond in the anilino group is significantly affected by substituents on the aromatic ring. DFT calculations on 4-substituted anilines have shown a clear correlation between substituent effects and N-H BDEs. nih.gov Electron-donating groups tend to weaken the N-H bond, while electron-withdrawing groups strengthen it. nih.gov This is because electron-donating groups destabilize the parent molecule and stabilize the resulting anilinyl radical, whereas electron-withdrawing groups have the opposite effect. nih.gov Given the presence of two strongly electron-withdrawing nitro groups and a hydroxyl group on the phenol (B47542) ring, the N-H bond in this compound is expected to be substantially stronger than in unsubstituted aniline.

O-H Bond: The O-H bond in phenols is also highly sensitive to substituent effects. Computational and experimental data for substituted phenols show that electron-withdrawing substituents generally increase the O-H BDE. nist.gov Furthermore, the presence of an ortho-nitro group allows for the formation of a strong intramolecular hydrogen bond with the phenolic hydrogen. Studies on 2,4-dinitrophenol have confirmed the existence of this strong hydrogen bond, which significantly stabilizes the molecule and increases the energy required to break the O-H bond. researchgate.net This effect would be present in this compound, contributing to a higher O-H BDE compared to phenol itself.

Table 2: Calculated Bond Dissociation Enthalpies (BDEs) for Related Aromatic Bonds This table presents theoretically calculated BDE values for key bonds in molecules structurally analogous to this compound. These values provide insight into the likely bond strengths within the target compound.

| Molecule | Bond | BDE (kcal/mol) | Computational Method | Reference |

| Aniline | N-H | 88.4 | G3(MP2)-RAD | nih.gov |

| 4-Nitroaniline | N-H | 91.9 | G3(MP2)-RAD | nih.gov |

| Benzene (B151609) | C-H | 113.5 | B3LYP/6-31G(d) | acs.org |

| Phenol | O-H | 88.0 | CBS-Q | nist.gov |

| 4-Nitrophenol | O-H | 89.9 | B3LYP/6-311+G(2d,2p) | nist.gov |

Based on the analysis of related compounds, the thermolysis of this compound is most likely initiated by the cleavage of a C-NO₂ bond, analogous to other dinitrophenol-based energetic materials. nih.gov The N-H and O-H bonds are expected to be significantly strengthened by the electronic effects of the nitro groups and, in the case of the O-H bond, by intramolecular hydrogen bonding.

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Anilino 2,6 Dinitrophenol

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and FT-Raman Methodologies

Vibrational spectroscopy, encompassing both FT-IR and FT-Raman techniques, serves as a powerful tool for identifying the functional groups and probing the intermolecular and intramolecular interactions within 4-Anilino-2,6-dinitrophenol. researchgate.netresearchgate.netspectroscopyonline.com The analysis of vibrational spectra, often aided by quantum chemical calculations such as Density Functional Theory (DFT), allows for a detailed assignment of vibrational modes. researchgate.netnih.govnih.gov

The vibrational spectrum of this compound is characterized by distinct bands corresponding to its various functional groups. The presence of the aniline (B41778) and dinitrophenol moieties gives rise to a complex but interpretable spectrum.

N-H and O-H Stretching: The N-H stretching vibrations of the amino group in aniline derivatives typically appear in the 3300-3500 cm⁻¹ region. osti.gov For aniline, characteristic symmetric and asymmetric stretching bands are observed. In this compound, these bands may be influenced by hydrogen bonding. The O-H stretching vibration of the phenolic group is also a key feature, and its position is highly sensitive to hydrogen bonding interactions. researchgate.net

NO₂ Group Vibrations: The dinitro groups are identified by their characteristic symmetric and asymmetric stretching vibrations. researchgate.net The asymmetric stretching of the NO₂ groups is typically found at higher wavenumbers compared to the symmetric stretch. These vibrations are crucial indicators of the electronic environment of the nitro groups.

Aromatic Ring Vibrations: The phenyl rings of both the aniline and dinitrophenol components exhibit a series of characteristic vibrations. These include C-H stretching vibrations, which typically occur above 3000 cm⁻¹, and C-C stretching vibrations within the aromatic ring, usually found in the 1400-1600 cm⁻¹ region. researchgate.net

C-N and C-O Stretching: The stretching vibrations of the C-N bond of the anilino group and the C-O bond of the phenol (B47542) group also provide important structural information.

A representative assignment of the key vibrational modes for compounds containing similar functional groups is provided in the table below.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Amino (-NH₂) | Asymmetric Stretch | 3400 - 3500 |

| Symmetric Stretch | 3300 - 3400 | |

| Hydroxyl (-OH) | Stretching (H-bonded) | 3200 - 3600 |

| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1570 |

| Symmetric Stretch | 1300 - 1370 | |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| C=C Stretch | 1400 - 1600 |

Hydrogen bonding plays a significant role in the structure of this compound, influencing both the vibrational frequencies and intensities of the involved functional groups. nih.govacs.org Both intramolecular hydrogen bonding (e.g., between the phenolic -OH and an adjacent -NO₂ group) and intermolecular hydrogen bonding can occur. researchgate.net

The presence of a strong intramolecular hydrogen bond between the hydroxyl group and the neighboring nitro group is suggested by both experimental and theoretical studies on similar molecules like 2,4-dinitrophenol (B41442). researchgate.net This interaction typically leads to a significant red-shift (lowering of frequency) and broadening of the O-H stretching band in the IR spectrum. The N-H stretching vibrations of the anilino group can also be affected by hydrogen bonding, either with the nitro groups of the same molecule or with neighboring molecules in the solid state. osti.gov The extent of these interactions can be inferred from the shifts in the corresponding vibrational frequencies. nih.gov

Assignment of Characteristic Functional Group Vibrations

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Structural Confirmation

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the two aromatic rings, as well as for the -NH and -OH protons.

Aromatic Protons: The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The electron-withdrawing nitro groups will deshield the protons on the dinitrophenyl ring, causing them to resonate at a lower field (higher ppm) compared to the protons on the anilino ring. The coupling patterns (e.g., doublets, triplets) and coupling constants (J values) between adjacent protons provide information about their relative positions on the rings. libretexts.orgmagritek.com For instance, ortho-coupled protons on a benzene (B151609) ring typically show coupling constants in the range of 6-10 Hz. libretexts.org

-NH and -OH Protons: The chemical shifts of the N-H and O-H protons are variable and depend on factors such as solvent, concentration, and temperature due to hydrogen bonding and exchange processes. These signals often appear as broad singlets.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Aromatic Carbons: Separate signals are expected for each unique carbon atom in the aromatic rings. The carbons attached to the electron-withdrawing nitro groups and the oxygen atom will be significantly deshielded and appear at a lower field. chemicalbook.com

Carbons Attached to Nitrogen: The carbon atom attached to the amino group will also have a characteristic chemical shift.

The following table provides expected chemical shift ranges for the different types of protons and carbons in this compound, based on data for similar compounds. epfl.chchemicalbook.comhmdb.cachemicalbook.com

| Nucleus | Functional Group Environment | Expected Chemical Shift Range (ppm) |

| ¹H | Aromatic (dinitrophenyl) | 7.5 - 9.0 |

| ¹H | Aromatic (anilino) | 6.5 - 7.5 |

| ¹H | Amino (-NH) | Variable, often broad |

| ¹H | Hydroxyl (-OH) | Variable, often broad |

| ¹³C | Aromatic (C-NO₂) | 140 - 150 |

| ¹³C | Aromatic (C-O) | 150 - 160 |

| ¹³C | Aromatic (C-N) | 140 - 150 |

| ¹³C | Aromatic (unsubstituted) | 115 - 130 |

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed. libretexts.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals correlations between protons that are spin-spin coupled. This is particularly useful for identifying adjacent protons on the aromatic rings. libretexts.org For example, cross-peaks in the COSY spectrum would confirm the connectivity of protons within the anilino and dinitrophenyl ring systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the direct assignment of carbon resonances based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between the anilino and dinitrophenyl moieties, for example, by observing a correlation between the N-H proton and the carbons of the dinitrophenyl ring. libretexts.org

Chemical Shift Analysis and Spin-Spin Coupling Patterns

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Charge Transfer Phenomena

UV-Vis spectroscopy provides insights into the electronic structure of this compound by probing the electronic transitions between molecular orbitals. libretexts.org The absorption of UV or visible light promotes electrons from a lower energy occupied molecular orbital (like the HOMO - Highest Occupied Molecular Orbital) to a higher energy unoccupied molecular orbital (like the LUMO - Lowest Unoccupied Molecular Orbital). libretexts.org

The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π-π* and n-π* transitions. rsc.org The π-π* transitions, which are generally more intense, arise from the promotion of electrons in the π-bonding orbitals of the aromatic rings to anti-bonding π* orbitals. The n-π* transitions, which are typically weaker, involve the promotion of non-bonding electrons (from the oxygen and nitrogen atoms) to anti-bonding π* orbitals. uzh.ch

A key feature of molecules like this compound, which contain both electron-donating (anilino) and electron-accepting (dinitrophenyl) groups, is the potential for intramolecular charge transfer (ICT). acs.orgresearchgate.net This phenomenon can give rise to a new, often intense, absorption band at a longer wavelength (a red shift) compared to the individual chromophores. osti.gov This charge transfer band corresponds to the transition of an electron from an orbital primarily located on the electron-donating part of the molecule to an orbital primarily on the electron-accepting part. nih.gov The position and intensity of this band can be sensitive to the polarity of the solvent. tanta.edu.eg

The formation of a charge-transfer complex between the electron-rich aniline moiety and the electron-deficient dinitrophenol moiety can lead to a distinct color. uzh.ch The UV-Vis spectrum helps to characterize these charge transfer interactions, which are fundamental to the molecule's electronic properties. vidyasagar.ac.inmdpi.com

Solvatochromic Effects on Absorption Maxima

Solvatochromism describes the change in the position, and sometimes intensity, of a substance's UV-Vis absorption bands when dissolved in different solvents. This phenomenon is a powerful tool for probing the electronic structure of molecules like this compound. The interaction between the solute and solvent molecules can alter the energy difference between the ground and excited electronic states, leading to a shift in the absorption maximum (λmax).

The solvatochromic behavior of a compound is influenced by solvent properties such as polarity, hydrogen bond donating (acidity), and hydrogen bond accepting (basicity) abilities. For molecules with a donor-π-acceptor structure, such as this compound, where the aniline group acts as an electron donor and the dinitrophenol moiety as an electron acceptor, changes in solvent polarity can significantly impact their intramolecular charge transfer (ICT) characteristics. rsc.org

A bathochromic (red) shift to longer wavelengths with increasing solvent polarity indicates positive solvatochromism, while a hypsochromic (blue) shift to shorter wavelengths signifies negative solvatochromism. mdpi.com Some compounds can even exhibit a reversal in solvatochromism across a range of solvent polarities. mdpi.com Studies on related dinitrophenylazo dyes have shown that the nature of the solvent and other substituents on the dye molecule are crucial factors in their solvatochromic properties. nih.gov The analysis of these shifts, often correlated with solvent polarity parameters, provides valuable information about the electronic transitions within the molecule. nih.govnih.gov

Interactive Data Table: Solvatochromic Effects on a Related Compound

| Solvent | ET(30) (kcal mol-1) | λmax Band I (nm) | λmax Band II (nm) |

| Cyclohexane | 30.9 | ~287 | 329 |

| DMSO | 45.1 | 299 | 344 |

| EG | 56.3 | 287 | 314 |

Data sourced from a study on a related Schiff base derivative and is for illustrative purposes. mdpi.com

Charge Transfer Complex Formation and Spectroscopic Analysis

This compound can participate in the formation of charge-transfer (CT) complexes. In these complexes, an electron-rich donor molecule interacts with an electron-deficient acceptor molecule. osti.gov Dinitrophenols are known to act as strong electron acceptors (Lewis acids) and can form CT complexes with various electron donors, including aniline derivatives (Lewis bases). indexacademicdocs.org

The formation of a CT complex is often accompanied by the appearance of a new, broad absorption band in the visible region of the electronic spectrum, which is absent in the spectra of the individual donor and acceptor molecules. osti.gov This new band is a key characteristic of CT complex formation. osti.gov The stoichiometry of these complexes, often found to be a 1:1 ratio of donor to acceptor, can be determined using methods like Job's method of continuous variation and spectrophotometric titration. nih.govresearchgate.net

Spectroscopic analysis, including UV-Vis, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy, is crucial for characterizing these complexes. indexacademicdocs.orgnih.gov IR spectroscopy can reveal shifts in the vibrational frequencies of functional groups involved in the charge transfer interaction. nih.govacs.org For instance, in a CT complex, the stretching frequencies of the nitro groups of the acceptor and the amino group of the donor may be altered compared to the free molecules. acs.org The stability of the CT complex can be evaluated by determining its formation constant (KCT) and molar extinction coefficient (ε). nih.govlew.ro

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the fragmentation pattern of this compound. In MS, the molecule is ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z).

The molecular ion peak (M+) in the mass spectrum provides the molecular weight of the compound. For aromatic nitro compounds, fragmentation patterns can be complex. Common fragmentation pathways for dinitrophenol derivatives may involve the loss of nitro groups (NO₂), nitric oxide (NO), or hydroxyl groups (OH). nm.gov For example, mass spectral studies of lead salts of 2-amino-4,6-dinitrophenol (B181620) have shown that the initial step in decomposition is the rupture of the metal-oxygen bond. tandfonline.com The fragmentation patterns of related compounds like N-(2,4-dinitrophenyl)-L-alanine and 2-amino-4-nitrophenol (B125904) have been documented in databases such as PubChem. nih.govnih.gov

The fragmentation of nitroaromatic compounds can be influenced by the position of the substituents. For instance, the presence or absence of ions corresponding to the loss of a hydroxyl group ([M-17]) can help differentiate between ortho and non-ortho substituted methyl nitroaromatics. nm.gov Analysis of these fragmentation patterns provides valuable structural information.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking.

For this compound, X-ray crystallography would reveal the planarity of the aromatic rings, the conformation of the aniline group relative to the dinitrophenol ring, and the geometry of the intramolecular hydrogen bond between the amino proton and an ortho-nitro group. Crystal structure analysis of related compounds, such as cocrystals of TNT and aniline, has shown close stacking of aromatic rings, indicative of π-π interactions that contribute to the formation of charge-transfer complexes. osti.gov The crystal structure of 4,N-dinitrobornan-2-imine has also been determined, providing insights into its molecular configuration. rsc.org

Advanced Chromatographic Techniques for Purity Assessment and Separation

Advanced chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for assessing the purity of this compound and for separating it from impurities or in complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of non-volatile and thermally labile compounds. Reverse-phase HPLC (RP-HPLC) is particularly suitable for analyzing dinitrophenol derivatives. sielc.comsielc.com In a typical RP-HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) and water with an acid modifier like formic or phosphoric acid. sielc.comsielc.com The use of formic acid makes the method compatible with mass spectrometry detection (LC-MS). sielc.comsielc.com HPLC methods can be developed and validated for the determination of various phenols in different matrices, including water samples.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is a powerful technique for the analysis of volatile and semi-volatile organic compounds. lcms.czgcms.cz For the analysis of less volatile compounds like dinitrophenols, a derivatization step may be necessary to increase their volatility and thermal stability. doaj.org EPA Method 8270 is a standardized GC-MS method for the analysis of semi-volatile organic compounds, including various dinitrophenols. lcms.czepa.gov GC-MS provides both retention time data for identification and mass spectra for confirmation and structural elucidation. lcms.cz

Applications of 4 Anilino 2,6 Dinitrophenol in Synthetic and Materials Chemistry

Role as an Intermediate in Organic Synthesis

4-Anilino-2,6-dinitrophenol, a substituted dinitrophenol derivative, serves as a versatile intermediate in various organic syntheses, enabling the construction of more complex molecular architectures. Its chemical structure, featuring a phenol (B47542) group, two nitro groups, and an aniline (B41778) moiety, provides multiple reactive sites for further functionalization.

Precursor in Dye Synthesis and Colorant Chemistry

Historically, dinitrophenol derivatives have been integral to the development of synthetic dyes. nih.govwikipedia.orgnih.gov Compounds with similar structures, such as picramic acid (2-amino-4,6-dinitrophenol), are well-known intermediates in the synthesis of azo dyes and mordant dyes. nih.govresearchgate.net The chromophoric nature of the dinitrophenyl group, coupled with the auxochromic potential of the amino and hydroxyl groups, makes these compounds valuable precursors for colorants. For instance, derivatives of 2,6-dinitroaniline (B188716) are used in hair tinting agents to produce a range of yellow to orange-red tones. google.com The synthesis of dyes often involves the diazotization of an amino group followed by coupling with a suitable aromatic compound, a reaction for which amino-dinitrophenol derivatives are well-suited.

The applications of related dinitrophenol compounds in dye chemistry are well-documented. For example, 2,4-dinitrophenol (B41442) is a known precursor in the manufacturing of sulfur dyes. wikipedia.org Furthermore, derivatives like 2-[(2'-hydroxyethyl)amino]-4,6-dinitrophenol have been synthesized for use as red dyes for hair. google.comeuropa.eu The general utility of phenol and aniline derivatives in the production of dyes, polymers, and pharmaceuticals highlights the industrial importance of this class of compounds. imist.ma

Building Block for Heterocyclic Compounds (e.g., Quinazolines)

The structural framework of this compound makes it a potential building block for the synthesis of various heterocyclic compounds. Quinazolines, a class of heterocyclic compounds with a wide range of biological activities, can be synthesized from appropriately substituted anilines. scielo.brbiomedpharmajournal.orgfrontiersin.org

The synthesis of quinazolines often involves the reaction of an anthranilic acid derivative or a 2-aminobenzophenone (B122507) with a suitable reagent. While direct use of this compound for quinazoline (B50416) synthesis is not prominently documented, related structures are employed. For instance, 2,4-dinitrophenol has been used as a starting material to obtain 6-oxo-7-amino-quinazolines. scielo.brresearchgate.netscielo.br The synthesis of heterocyclic compounds from dichloroanilino derivatives has also been reported, showcasing the versatility of substituted anilines in constructing cyclic systems. epstem.net The synthesis of various five and six-membered heterocyclic rings often starts from precursors containing aniline or phenol moieties. epstem.netresearchgate.net

Applications in Functional Materials Development

The unique electronic and structural features of this compound have led to its exploration in the field of functional materials.

Exploration in Non-Linear Optical (NLO) Materials

Organic molecules with donor-acceptor-π-bridge systems are of significant interest for second-order nonlinear optical (NLO) applications. pageplace.deacademie-sciences.fr The molecular structure of this compound, with the electron-donating aniline group and electron-withdrawing nitro groups attached to the phenyl ring, fits this paradigm. The charge transfer between the donor and acceptor groups through the conjugated system can lead to large second-order hyperpolarizabilities, a key property for NLO materials. pageplace.de

Research into organic NLO materials has included a variety of nitroaniline and dinitrophenol derivatives. pageplace.deresearchgate.net For example, studies on 2,4-dinitrophenol have highlighted its potential as an efficient organic NLO crystal for frequency doubling. researchgate.net The investigation of third-order NLO properties in related chromophores has also shown promising results. frontiersin.org The development of poled organic polymeric films and organic crystals containing such chromophores is an active area of research, with potential applications in electro-optic devices.

Potential as a Component in Energetic Materials or Propellants

Nitroaromatic compounds are a well-established class of energetic materials due to the presence of the nitro group, which can act as an internal oxidant. nih.govnies.go.jp Picric acid (2,4,6-trinitrophenol) and its derivatives have a long history of use in explosives. nih.govscribd.com Dinitrophenols are also known components in the manufacture of explosives. nih.govwikipedia.org

The synthesis and characterization of novel energetic materials often involve the introduction of nitro groups into aromatic or heterocyclic rings. uni-muenchen.desciencemadness.org For instance, diazodinitrophenol, derived from picramic acid, is used as a primary explosive. evitachem.com While specific data on this compound as a primary component in modern propellants is limited in publicly available literature, its structural motifs are common in energetic compounds. For example, metal salts of compounds like 4-amino-3,5-dinitropyrazole have been investigated as energetic catalysts in solid propellants. icm.edu.pl

Development of Analytical Reagents and Methodologies

Substituted phenols and anilines are utilized in various analytical methods. Dinitrophenol derivatives, for instance, can be used as analytical reagents in chemical tests and assays due to their distinct color and chemical properties. lookchem.com

In environmental analysis, methods like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are used to detect semivolatile organic compounds, including various dinitrophenol isomers. mdpi.comgcms.cz For example, 2-chloro-4,6-dinitrophenol (B1583033) has been used in the identification of components in chemical wastewater. sigmaaldrich.com Furthermore, spectrophotometric and voltammetric methods have been developed for the determination of related compounds like 4,6-dinitro-o-cresol (B1670846) (DNOC) in various matrices. researchgate.net The development of selective optical chemical sensors based on fluorescence quenching for the detection of dinitrophenols is also an area of active research. researchgate.net

Use in the Development of Spectroscopic Detection Methods

Dinitrophenol derivatives are frequently employed as chromogenic reagents or chemosensors for the spectroscopic detection of various analytes. The core principle of their function lies in a change in their electronic properties, and thus their color, upon interaction with a target molecule or ion. This change is readily quantifiable using UV-Visible spectroscopy.

The acidic nature of the phenolic proton and the electron-withdrawing properties of the nitro groups make the phenyl ring electron-deficient. In many dinitrophenol-based sensors, deprotonation of the phenolic hydroxyl group by a basic analyte leads to the formation of a phenolate (B1203915) anion. This event extends the conjugated π-system of the molecule, causing a significant shift in the maximum absorption wavelength (λmax) to a longer wavelength (a bathochromic or red shift), which is observed as a distinct color change.

For instance, related compounds are used in designing chemodosimeters for the detection of toxic anions like cyanide. The reaction, often involving nucleophilic attack by the anion, can trigger a colorimetric response. While no specific studies detailing this compound as a chromogenic sensor were found, its structure suggests potential for similar applications. The presence of the anilino group could modulate the electronic properties and the acidity of the phenol, potentially tuning its selectivity and sensitivity towards specific analytes compared to other dinitrophenols.

Table 1: Theoretical Spectroscopic Properties for Analyte Detection This table is illustrative and based on the properties of similar dinitrophenol compounds, as specific data for this compound is not available.

| Analyte | Proposed Mechanism | Expected Observation | Potential λmax (nm) |

|---|---|---|---|

| Basic Anions (e.g., F⁻, CN⁻) | Deprotonation / Nucleophilic Addition | Color change (e.g., colorless to yellow/orange) | Bathochromic shift |

Contribution to Chromatographic Separation Science

In the field of chromatography, particularly High-Performance Liquid Chromatography (HPLC), dinitrophenyl derivatives serve a crucial role as derivatizing agents. Many analytes, such as aliphatic amines or amino acids, lack a chromophore and are therefore invisible to UV-Vis detectors, which are common in HPLC systems.

Derivatization with a compound containing a dinitrophenyl group attaches a strong chromophore to the analyte. This allows for sensitive detection and quantification. For example, 2,4-dinitrofluorobenzene is a classic reagent used to derivatize amino acids and amines, allowing their separation and analysis by reverse-phase HPLC. The resulting DNP-derivatives are typically yellow compounds that absorb strongly around 350-370 nm.

While there are no specific documented methods using this compound as a derivatizing agent or as a specific analyte for method development, its structure is analogous to compounds used for these purposes. Studies frequently detail the separation of various isomeric dinitroanilines and dinitrophenols on different types of HPLC columns, such as reversed-phase (e.g., C18) or cyclodextrin-based columns. These separations are optimized by adjusting mobile phase composition (e.g., methanol (B129727)/water or acetonitrile (B52724)/water gradients), pH, and temperature to achieve baseline resolution of the isomers. The separation of a compound like this compound would be expected to follow these general principles.

Table 2: Representative HPLC Conditions for Separation of Dinitrophenyl Analogs This table presents typical conditions used for separating related dinitrophenol and dinitroaniline compounds, as specific methods for this compound are not detailed in the available search results.

| Compound Type | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| DNP-Aliphatic Amines | Silica (B1680970) Column | 2,2,4-trimethylpentane/1-butanol | 254 nm | |

| DNP-Taurine | Reversed-Phase | Methanol/Water with ion-pair reagent | 350 nm | |

| Isomeric Dinitroanilines | Cyclobond I RSP (β-cyclodextrin) | Methanol/Water gradient | Not Specified |

Chemical Transformations and Derivative Chemistry of 4 Anilino 2,6 Dinitrophenol

Functionalization of the Anilino Moiety

The anilino moiety, consisting of a secondary amine and an attached phenyl ring, offers several sites for chemical modification.

N-H Functionalization : The hydrogen on the secondary amine can be substituted through various reactions. For instance, N-tropylation of aromatic amines can be achieved using tropylium (B1234903) salts, resulting in the substitution of the hydrogen atom on the amino group. grafiati.com This method could potentially be applied to 4-anilino-2,6-dinitrophenol to introduce a tropylium cycle.

Aniline (B41778) Ring Functionalization : The phenyl ring of the anilino group can also undergo functionalization. A notable example is the chemo- and site-selective para-C(sp²)–H bond functionalization of aniline derivatives with diazo compounds, catalyzed by bismuth(III) triflate and a Brønsted acid. rsc.org This reaction yields triarylmethane compounds and demonstrates that C-H functionalization can be favored over N-H insertion under specific catalytic conditions. rsc.org For derivatives of 4-anilino-2-phenylquinoline, which shares the anilino structural element, modifications on the anilino-moiety, such as introducing a hydrogen-bond accepting group at the C(4) position, have been shown to be crucial for certain biological activities. nih.gov

Modifications of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is acidic due to the strong electron-withdrawing effect of the two nitro groups, making it amenable to a range of reactions. mlsu.ac.in

Etherification : The hydroxyl group can be converted into an ether. Research on similar dinitrophenol compounds has shown that conjugation of a hydrophobic hydrocarbon chain via an ether bond can enhance specific properties. nih.gov For example, 2,6-dinitro-4-(octyloxy)phenol was synthesized from 2,6-dinitrophenol (B26339) to increase its lipophilicity. nih.gov

Esterification : The phenolic hydroxyl can react with acylating agents to form esters. In studies involving 2,4-dinitrophenol (B41442) (2,4-DNP), esters have been synthesized using acid chlorides, such as in the preparation of caproic and propionic acid esters of 2,4-DNP. nih.gov Another approach involves reacting 2,4-dinitrophenol with chloroacetic acid in the presence of sodium hydroxide (B78521) to yield 2,4-dinitrophenoxyacetic acid. iosrjournals.org These methods highlight potential pathways for modifying the phenolic group of this compound to create ester derivatives.

Alterations of the Nitro Groups (e.g., Partial Reduction, Nucleophilic Displacement)

The two nitro groups strongly influence the molecule's electronic properties and are key sites for transformation.

Partial Reduction : The selective reduction of one nitro group to an amino group is a common and important transformation for dinitroaromatic compounds. wikipedia.org This can be achieved using various reagents. Sodium sulfide (B99878), often used in a process known as the Zinin reduction, is effective for the partial reduction of dinitrophenols. oup.comgoogle.com For example, 2,4-dinitrophenol can be reduced to 2-amino-4-nitrophenol (B125904) using sodium sulfide in an aqueous ammoniacal solution. google.com Catalytic hydrogenation using reagents like Raney nickel with hydrazine (B178648) hydrate (B1144303) is another method for partial reduction. oup.com The rate of nitro group reduction is influenced by other substituents on the aromatic ring; the presence of a hydroxyl or amino group can affect which nitro group is preferentially reduced. oup.comorientjchem.org The reduction of dinitro compounds can lead to the formation of valuable intermediates, such as nitroaminophenols. google.com

Nucleophilic Aromatic Substitution (SNAr) : The electron-deficient nature of the dinitrophenolic ring makes it susceptible to nucleophilic attack, potentially leading to the displacement of a nitro group. The nitro group itself is an excellent leaving group in such reactions. rsc.org In studies on related dinitrobenzene derivatives, nucleophiles like hydrazine can displace substituents, leading to products such as 2,4-dinitrophenylhydrazine. oup.comresearchgate.net While direct displacement of a nitro group from this compound is less documented, the principles of SNAr on highly nitrated aromatic rings suggest it is a feasible transformation pathway. rsc.orgrsc.org

Synthesis and Characterization of Novel Derivatives with Modified Spectroscopic or Reactivity Profiles

The synthesis of novel derivatives of this compound and related structures is often driven by the goal of tuning their chemical and physical properties for specific applications.

Synthesis of Quinazoline (B50416) Derivatives : Dinitrophenols have been used as starting materials for more complex heterocyclic structures. For instance, 2,4-dinitrophenol was a precursor in the synthesis of bioactive 7-amino-quinazolines. scielo.br The process involved functionalization of the phenol (B47542) group, reduction of the nitro groups to amines, and subsequent cyclization reactions. scielo.br Similarly, 3-(2,4-dinitrophenylamino)-2-methylquinazolin-4(3H)-one has been synthesized from 2-methyl-4H-3,1-benzoxazin-4-one and 2,4-dinitrophenylhydrazine, with its structure confirmed by ¹H-NMR and ¹³C-NMR spectroscopy. orientjchem.org

Modification for Biological Activity : In the field of medicinal chemistry, the 4-anilino scaffold is a key component in various inhibitors. For example, series of 4-anilino-2-phenylquinolines and 4-anilino-2-phenylpyrimidines have been synthesized and evaluated for their biological activities. nih.gov Structural modifications, such as substitutions on the anilino ring or the main heterocyclic core, significantly impact their potency and selectivity. nih.govnih.gov

Spectroscopic Characterization : The characterization of these new derivatives relies heavily on spectroscopic methods. Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR) is essential for elucidating the precise structure, as demonstrated in the characterization of various quinazoline and quinoline (B57606) derivatives. orientjchem.org Infrared (IR) spectroscopy helps identify key functional groups, while UV-Vis spectroscopy is used to study the electronic properties and conjugation within the molecules. iosrjournals.orgmdpi.com

The table below summarizes examples of synthetic transformations and the resulting derivatives based on related dinitrophenol and anilino chemistry.

| Precursor | Reagent(s) | Transformation Type | Product |

| 2,4-Dinitrophenol | Sodium Sulfide, Ammonia (B1221849), Ammonium Chloride | Partial Reduction | 2-Amino-4-nitrophenol google.com |

| 2,4-Dinitrophenol | Chloroacetic acid, Sodium hydroxide | O-Alkylation (Esterification) | 2,4-Dinitrophenoxyacetic acid iosrjournals.org |

| 2,4-Dinitrophenol | Caproic acid chloride | O-Acylation | Caproic acid ester of 2,4-DNP nih.gov |

| Aniline Derivatives | Aryl diazo compounds, Bi(OTf)₃, Brønsted acid | C-H Functionalization | Triarylmethane compounds rsc.org |

| 2-Methyl-4H-3,1-benzoxazin-4-one | 2,4-Dinitrophenylhydrazine | Cyclization/Condensation | 3-(2,4-Dinitrophenylamino)-2-methylquinazolin-4(3H)-one orientjchem.org |

Concluding Perspectives and Future Research Directions

Unresolved Academic Questions and Challenges in 4-Anilino-2,6-dinitrophenol Chemistry

Despite advancements in the study of nitroaromatic compounds, several academic questions and challenges persist specifically concerning this compound. A primary area of inquiry revolves around the nuanced effects of substituent positioning on the compound's reactivity and properties. While extensive research has been conducted on the 2,4-dinitrophenol (B41442) (2,4-DNP) isomer, the reasons for its prominence as a labile protecting group over other isomers are still being unraveled. acs.org Understanding the subtle interplay of electronic and steric effects of the nitro and anilino groups in the 2,6-dinitro configuration is crucial.

Key challenges include:

Selective Functionalization: Developing synthetic methods for the selective functionalization of the aromatic rings remains a significant hurdle. Achieving regioselective substitution on either the aniline (B41778) or the dinitrophenol moiety without affecting the other is a complex task.

Reaction Mechanisms: The detailed mechanisms of many reactions involving this compound, particularly its behavior in complex reaction mixtures and under various catalytic conditions, are not fully elucidated.

Physicochemical Properties: A comprehensive understanding of its solid-state properties, including polymorphism and crystal packing, is lacking. These factors are critical for applications in materials science.

Emerging Methodologies for Synthesis and Characterization

Recent years have witnessed the development of novel synthetic and characterization techniques that hold promise for advancing the study of this compound.

Synthesis:

Traditional nitration methods often lead to a mixture of isomers and are harsh. nih.gov Emerging synthetic strategies are focused on achieving higher selectivity and milder reaction conditions.

Microwave-Assisted Synthesis: This technique has been shown to be effective for the regioselective nitration of phenols, offering faster reaction times and potentially higher yields. chemicalbook.com

Metal-Free Cross-Coupling Reactions: The development of metal-free cross-dehydrogenative coupling reactions presents an environmentally friendly alternative for C-N bond formation, which could be adapted for the synthesis of this compound and its derivatives. acs.org

Flow Chemistry: Continuous flow reactors can offer precise control over reaction parameters, leading to improved yields and safety, which is particularly important when dealing with energetic nitro compounds.

Characterization:

Advanced analytical techniques are providing deeper insights into the structure and properties of these molecules.